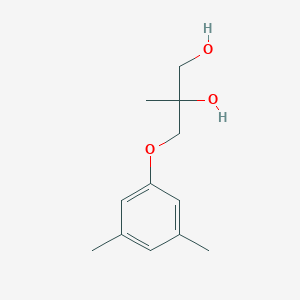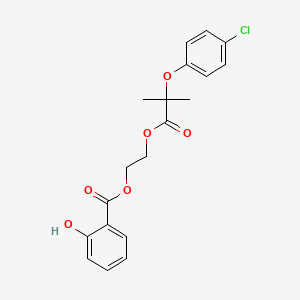
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is a complex organic compound that combines the properties of salicylic acid and a chlorophenoxy derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester typically involves multiple steps. One common method includes the esterification of salicylic acid with an appropriate chlorophenoxy derivative. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Solvents like methanol, THF, acetone, ethyl acetate, and acetonitrile are commonly used to achieve high yields .
化学反应分析
Types of Reactions
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester involves its interaction with specific molecular targets. In plants, it may act as an auxin analog, influencing growth and development pathways. In medical applications, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
相似化合物的比较
Similar Compounds
Clofibrate: 2-(p-chlorophenoxy)-2-methylpropionic acid ethyl ester, used as a lipid-lowering agent.
Phenoxyacetic acid derivatives: Used in herbicides and plant growth regulators.
Uniqueness
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is unique due to its combined properties of salicylic acid and chlorophenoxy derivatives, making it versatile for various applications in different fields.
属性
CAS 编号 |
52161-14-5 |
|---|---|
分子式 |
C19H19ClO6 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C19H19ClO6/c1-19(2,26-14-9-7-13(20)8-10-14)18(23)25-12-11-24-17(22)15-5-3-4-6-16(15)21/h3-10,21H,11-12H2,1-2H3 |
InChI 键 |
YPUXVLYCFMEAMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
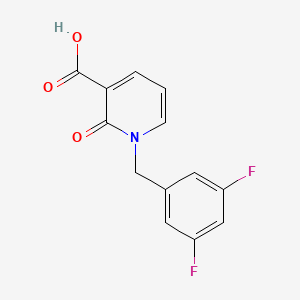


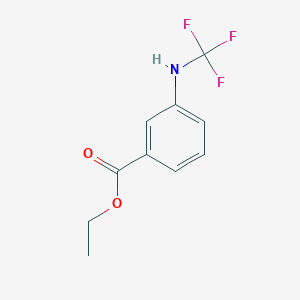
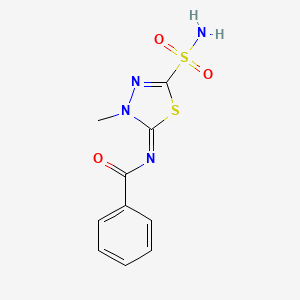
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
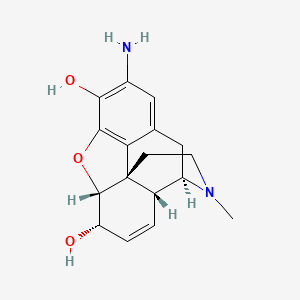
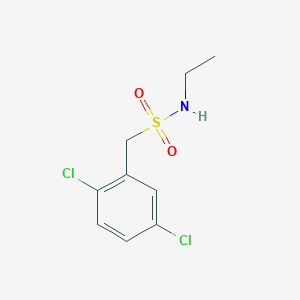
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)


